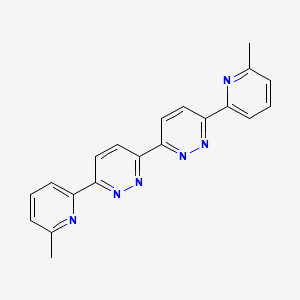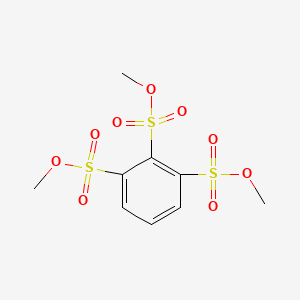
Trimethyl benzene-1,2,3-trisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl benzene-1,2,3-trisulfonate is an organic compound characterized by a benzene ring substituted with three methyl groups and three sulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl benzene-1,2,3-trisulfonate typically involves the sulfonation of 1,2,3-trimethylbenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective introduction of sulfonate groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl benzene-1,2,3-trisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: Electrophilic substitution reactions can occur at the methyl or sulfonate positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfinate derivatives, and various substituted benzene compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethyl benzene-1,2,3-trisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research explores its potential as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of trimethyl benzene-1,2,3-trisulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins or other biomolecules, influencing their structure and function. The pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction processes.
Comparaison Avec Des Composés Similaires
1,2,4-Trimethylbenzene: Another isomer of trimethylbenzene with different substitution patterns.
1,3,5-Trimethylbenzene: Known for its symmetrical structure and different chemical properties.
Benzene-1,2,4-trisulfonate: A similar compound with sulfonate groups at different positions on the benzene ring.
Uniqueness: Trimethyl benzene-1,2,3-trisulfonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
142086-53-1 |
|---|---|
Formule moléculaire |
C9H12O9S3 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
trimethyl benzene-1,2,3-trisulfonate |
InChI |
InChI=1S/C9H12O9S3/c1-16-19(10,11)7-5-4-6-8(20(12,13)17-2)9(7)21(14,15)18-3/h4-6H,1-3H3 |
Clé InChI |
JHPMVAMSLQHBCM-UHFFFAOYSA-N |
SMILES canonique |
COS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)OC)S(=O)(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



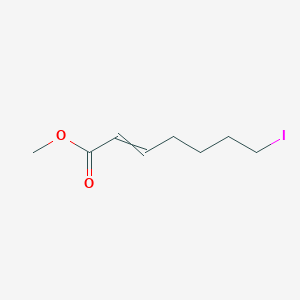
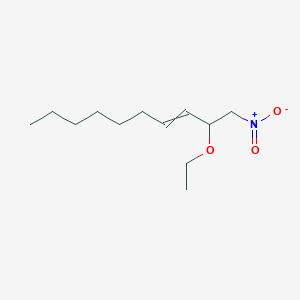
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
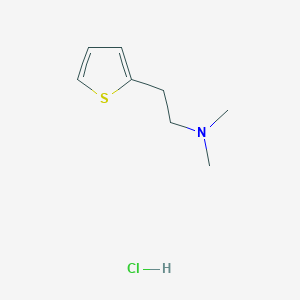
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
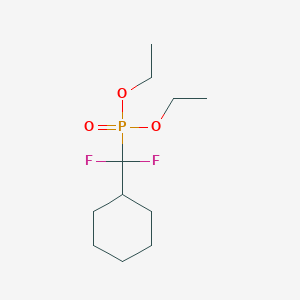
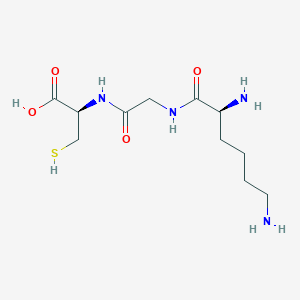
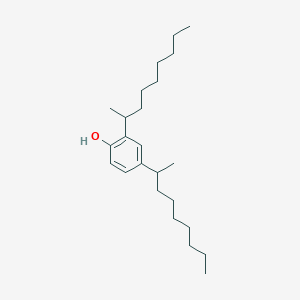

![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)
